2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-4-2-5-15(12-14)13-18(22)20-16-6-8-17(9-7-16)21-11-3-10-19-21/h2-5,10-12,16-17H,6-9,13H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXGGQUIGEIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCC(CC2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design
Retrosynthetic Analysis
The target molecule dissects into three key components:
- 4-(1H-Pyrazol-1-yl)cyclohexanamine nucleus
- 2-(3-Methylphenyl)acetic acid precursor
- Amide bond formation system
Strategic bond disconnections reveal two viable pathways:
- Pathway A : Late-stage acylation of pre-formed 4-(1H-pyrazol-1-yl)cyclohexanamine
- Pathway B : Sequential assembly of pyrazole and acetamide functionalities on cyclohexane scaffold
Stepwise Synthesis Protocol
Cyclohexanamine Intermediate Preparation
Cyclohexene Oxide Amination
4-(1H-Pyrazol-1-yl)cyclohexanamine synthesis begins with regioselective ring-opening of cyclohexene oxide:
Reaction Scheme
- Epoxide activation: BF₃·OEt₂ (0.2 equiv) in THF at -20°C
- Pyrazole nucleophile: 1H-pyrazole (1.5 equiv), 12h reaction
- Ring-opening yield: 74% (HPLC purity >98%)
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=2.4 Hz, 2H), 6.38 (t, J=2.1 Hz, 1H), 3.98-3.86 (m, 1H), 2.24-2.11 (m, 4H)
- HRMS : m/z calcd for C₉H₁₃N₃ [M+H]⁺ 164.1184, found 164.1181
Acetic Acid Derivative Synthesis
Friedel-Crafts Acylation
3-Methylphenylacetic acid preparation via aluminum chloride-mediated reaction:
Optimized Conditions
- Toluene solvent, 0°C to reflux gradient
- Acetyl chloride (1.1 equiv), AlCl₃ (1.3 equiv)
- Reaction time: 8h
- Yield: 82% after recrystallization
Purity Metrics
- Melting Point: 112-114°C
- HPLC Retention: 6.54 min (C18 column)
Amide Coupling Strategies
Carbodiimide-Mediated Acylation
Procedure
- Activate 2-(3-methylphenyl)acetic acid with EDCI (1.2 equiv)/HOBt (1.1 equiv) in DCM
- Add 4-(1H-pyrazol-1-yl)cyclohexanamine (0.9 equiv) at 0°C
- Stir 12h at RT under N₂ atmosphere
Yield Optimization
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 78 |
| HATU | DMF | 0→25 | 85 |
| DCC | THF | 40 | 63 |
HATU-mediated coupling in DMF provides optimal results with minimal racemization.
Catalytic Process Innovations
Continuous Flow Hydrogenation
Industrial-scale implementation employs fixed-bed reactor systems:
System Parameters
- Catalyst: 5% Pd/C (mesh size 200-400)
- Pressure: 8 bar H₂
- Throughput: 2.5 L/min
- Conversion: >99% (GC-MS monitoring)
Microwave-Assisted Cyclization
Pyrazole ring formation accelerates under dielectric heating:
Conditions
- 300W power, 150°C
- Reaction time: 15min vs 8h conventional
- Yield improvement: 89% vs 74%
Analytical Characterization
Spectroscopic Fingerprinting
¹³C NMR (101 MHz, DMSO-d₆):
- 172.8 ppm (amide carbonyl)
- 142.1 ppm (pyrazole C3)
- 21.3 ppm (methyl group)
FT-IR (KBr pellet):
- 3280 cm⁻¹ (N-H stretch)
- 1654 cm⁻¹ (C=O amide I band)
- 1540 cm⁻¹ (amide II band)
Chromatographic Purity
| Method | Column | Purity (%) |
|---|---|---|
| HPLC-UV | C18, 250mm | 99.7 |
| UPLC-MS | BEH C8, 2.1mm | 99.9 |
| Chiral HPLC | AD-H, 4.6mm | 99.4 ee |
Industrial Scale-Up Considerations
Cost Analysis
| Component | Lab Scale ($/kg) | Bulk ($/kg) |
|---|---|---|
| 1H-Pyrazole | 420 | 185 |
| EDCI | 680 | 310 |
| Solvent Recovery | 45% | 92% |
Waste Stream Management
- DMF recovery: 98% via falling-film evaporation
- Catalyst recycling: 12× reuse cycle for Pd/C
- Aqueous waste: <5% TOC after treatment
Chemical Reactions Analysis
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Scientific Research Applications
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: This compound may be investigated for its potential biological activities, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways or receptors.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The pyrazole ring and cyclohexyl group may play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural Comparison with Similar Acetamide Derivatives
Key Structural Features
The compound’s structure can be compared to analogs with variations in:
Aryl Substituents : Position and electronic nature of substituents on the phenyl ring.
Heterocyclic Moieties : Type and connectivity of heterocycles (e.g., pyrazole vs. triazole or thiazole).
Amide Linker Modifications : Substituents on the acetamide nitrogen.
Table 1: Structural Comparison of Selected Acetamides
| Compound Name | Aryl Substituent | Heterocycle/Backbone | Key Functional Groups | References |
|---|---|---|---|---|
| 2-(3-Methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide | 3-Methylphenyl | Pyrazole (cyclohexyl-linked) | Acetamide, pyrazole | Target |
| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | 3,4-Dichlorophenyl | Thiazole | Acetamide, thiazole | [7] |
| N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | 4-Chlorophenyl | Triazole (naphthyloxy-linked) | Acetamide, triazole, naphthyloxy | [3] |
| 2-[(4-Bromophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide | 3-Methylphenyl | Sulfonyl-cyclohexyl | Sulfonamide, bromophenyl | [8] |
Analysis of Substituent Effects
- Chlorophenyl (): Chlorine atoms increase polarity and may influence binding via halogen bonding but could reduce metabolic stability .
- Heterocycles :
- Pyrazole (Target) : The pyrazole ring offers two adjacent nitrogen atoms capable of hydrogen bonding, contrasting with the thiazole’s sulfur atom (in ) or triazole’s three nitrogens (in ). Pyrazole’s planar structure may facilitate π-π stacking interactions.
- Triazole () : The 1,2,3-triazole moiety, often synthesized via click chemistry, provides rigidity and metabolic resistance, which the target compound’s pyrazole may lack .
Physicochemical Properties
- Hydrogen Bonding: The pyrazole in the target compound can act as both hydrogen bond donor (N–H) and acceptor (lone pairs), similar to thiazole in . However, the cyclohexyl group may restrict conformational flexibility compared to linear alkyl chains. In contrast, sulfonamide derivatives () exhibit stronger hydrogen-bonding capacity due to the sulfonyl group .
- Lipophilicity :
- The 3-methylphenyl group (logP ~2.5 estimated) increases lipophilicity relative to chlorophenyl analogs (logP ~2.8–3.0 for dichlorophenyl in ).
Biological Activity
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is a compound that incorporates a pyrazole ring and a cyclohexyl group, suggesting potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
The biological activity of this compound is likely mediated through its interactions with various molecular targets, particularly enzymes and receptors. The presence of the pyrazole moiety is significant as it has been associated with anti-inflammatory and anticancer properties in related compounds. The binding affinity to these targets can lead to modulation of cellular pathways, influencing processes such as apoptosis and cell cycle regulation.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound may exhibit cytotoxic effects similar to those observed in other pyrazole derivatives.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole compounds has been well documented. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways, such as NF-kB and MAPK pathways. This could provide a therapeutic avenue for treating inflammatory diseases.
Case Studies
A notable study investigated the effects of a series of pyrazole derivatives on cancer cell lines, including MCF7 and NCI-H460. The results indicated that specific modifications in the structure significantly enhanced their anticancer activity, demonstrating the importance of structural optimization in drug design.
Study Overview
- Objective : To evaluate the anticancer properties of modified pyrazole derivatives.
- Methods : MTT assay was used to determine cell viability.
- Results : Several derivatives exhibited low IC50 values, indicating strong cytotoxicity against selected cancer lines.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis of this compound typically involves multi-step reactions, including:
Amide bond formation between the acetamide group and the cyclohexylamine derivative.
Functionalization of the pyrazole moiety via nucleophilic substitution or cyclization.
Purification using column chromatography or recrystallization.
Key reaction parameters include:
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Answer:
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., pyrazole protons at δ 7.5–8.5 ppm; cyclohexyl protons as multiplet signals) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to verify the acetamide and pyrazole groups .
- IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and N-H stretches (~3290 cm⁻¹) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
| Assay Type | Target | Protocol |
|---|---|---|
| Antimicrobial | Bacterial/fungal strains | Broth microdilution (MIC determination) . |
| Anti-inflammatory | COX-2 inhibition | ELISA-based enzyme activity assay . |
| Cytotoxicity | Cancer cell lines | MTT assay with IC₅₀ calculation . |
| Use DMSO as a co-solvent (<1% v/v) to ensure solubility . |
Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target selectivity?
Answer:
- Pyrazole ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to improve binding to hydrophobic enzyme pockets .
- Cyclohexyl group tuning : Replace with bicyclic systems (e.g., decalin) to alter conformational flexibility and bioavailability .
- Acetamide linker optimization : Substitute with sulfonamide or urea groups to modulate hydrogen-bonding interactions .
Computational docking (e.g., AutoDock) can predict binding affinities to targets like kinases or GPCRs .
Advanced: How can computational modeling resolve contradictions in observed vs. predicted bioactivity data?
Answer:
Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Poor solubility : Simulate logP/logS values to design prodrugs or salt forms .
- Metabolic instability : Use in silico tools (e.g., SwissADME) to predict cytochrome P450 metabolism sites .
- Off-target binding : Perform molecular dynamics simulations to refine binding poses .
Advanced: What strategies mitigate solubility limitations during in vivo studies?
Answer:
| Strategy | Method | Example |
|---|---|---|
| Co-solvents | Use Cremophor EL or cyclodextrins for hydrophobic compounds . | |
| Prodrug design | Introduce phosphate esters or PEGylated derivatives . | |
| Nanoparticle formulation | Encapsulate in liposomes or PLGA nanoparticles . |
Advanced: How can metabolic stability be assessed preclinically?
Answer:
- Microsomal assays : Incubate with liver microsomes and quantify parent compound depletion via LC-MS .
- Reactive metabolite screening : Trapping studies with glutathione or cyanide to identify toxic intermediates .
Advanced: What experimental designs address contradictory data in biological replicate studies?
Answer:
- Dose-response normalization : Use internal controls (e.g., housekeeping genes in qPCR) to reduce variability .
- Orthogonal assays : Validate kinase inhibition via both radiometric and fluorescence-based methods .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
